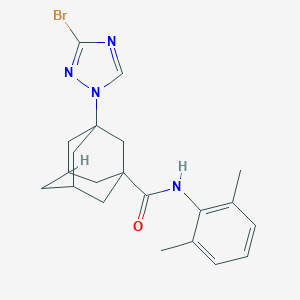![molecular formula C16H14ClFN6O3 B214006 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B214006.png)
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide is a novel chemical compound that has garnered attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of the compound 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide involves the inhibition of specific enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, cancer cell growth, and bacterial growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of the compound 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide have been extensively studied. It has been shown to reduce inflammation by inhibiting the production of specific cytokines and chemokines. It also inhibits cancer cell growth by inducing apoptosis and inhibiting specific proteins involved in cell division. Additionally, it has been shown to have antibacterial effects by inhibiting the growth of specific bacteria.
Advantages and Limitations for Lab Experiments
The compound 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on the compound 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide. These include further studies on its potential applications in treating specific diseases, understanding its mechanism of action in more detail, and exploring its potential as a therapeutic agent. Additionally, studies on its toxicity and safety profile are needed to fully understand its potential as a drug candidate.
In conclusion, the compound 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide is a novel chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied, making it a well-characterized compound. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide involves the reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with 4-fluorobenzylhydrazine in the presence of acetic anhydride to form the intermediate 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(4-fluorobenzyl)acetohydrazide. This intermediate is then reacted with acetic anhydride to yield the final product.
Scientific Research Applications
The compound 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
properties
Product Name |
2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]acetamide |
|---|---|
Molecular Formula |
C16H14ClFN6O3 |
Molecular Weight |
392.77 g/mol |
IUPAC Name |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C16H14ClFN6O3/c1-10-15(17)16(24(26)27)21-23(10)9-14(25)20-13-6-19-22(8-13)7-11-2-4-12(18)5-3-11/h2-6,8H,7,9H2,1H3,(H,20,25) |
InChI Key |
QIDAGDUQKLNTTQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)

methanone](/img/structure/B213934.png)
![2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213936.png)



![4-nitro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B213944.png)
![{4-[(2-methoxyphenoxy)methyl]phenyl}(1H-pyrazol-1-yl)methanone](/img/structure/B213945.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213946.png)